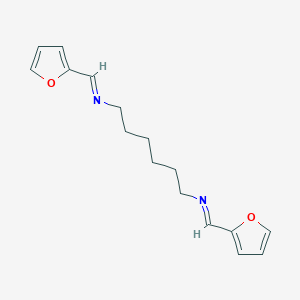

N,N'-Difurfurylidenehexane-1,6-diamine

描述

N,N'-Difurfurylidenehexane-1,6-diamine is a diamine derivative featuring two furfurylidene groups attached to a hexane backbone. The furfurylidene groups introduce aromaticity and electron-rich characteristics, which may enhance its utility in polymerization, catalysis, or supramolecular chemistry compared to aliphatic or smaller substituents.

属性

CAS 编号 |

17329-19-0 |

|---|---|

分子式 |

C16H20N2O2 |

分子量 |

272.34 g/mol |

IUPAC 名称 |

1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine |

InChI |

InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2 |

InChI 键 |

LMXJMWBWWSFMLA-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |

规范 SMILES |

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |

其他CAS编号 |

17329-19-0 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the diamine backbone significantly influence molecular weight, hydrophobicity, and electronic properties. Key examples include:

Key Observations :

- Electron Density : Methyl groups (e.g., N,N,N',N'-tetramethyl derivative) increase electron density at nitrogen, enhancing interactions with electron-deficient species like CO₂ in gas absorption . Furfurylidene groups may similarly donate electrons but with added aromatic conjugation.

- Steric Effects : Bulkier substituents (e.g., cyclohexyl in CID 83366) hinder molecular interactions, whereas smaller groups like methyl optimize reactivity in catalytic systems .

Resin Curing and Polymer Chemistry

- N,N’-Diphenylhexane-1,6-diamine : Reduces curing time of unsaturated polyester resins by up to severalfold at 2 wt.% loading, acting as a pre-accelerator .

- N,N'-Difurfurylidenehexane-1,6-diamine : The furfurylidene groups may offer superior thermal stability and reactivity in high-temperature polymer applications, though direct evidence is pending.

Supramolecular and Coordination Chemistry

- N,N,N',N'-Tetramethylhexane-1,6-diamine : Binds cooperatively with fullerene in Zn-porphyrin macrocycles, where methyl groups modulate electron density to favor sequential guest binding .

- Potential of Furfurylidene Derivative: The conjugated furfurylidene moieties might enable stronger host-guest interactions in supramolecular systems, leveraging both electronic and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。